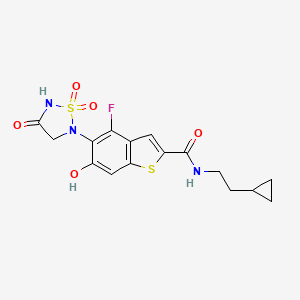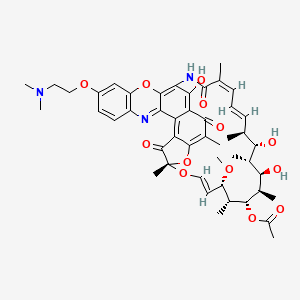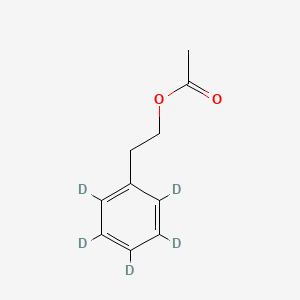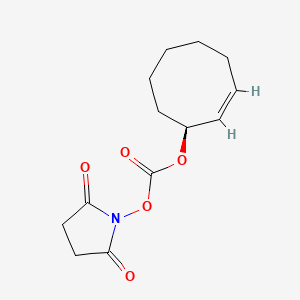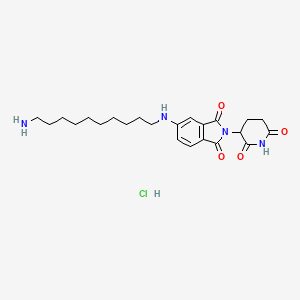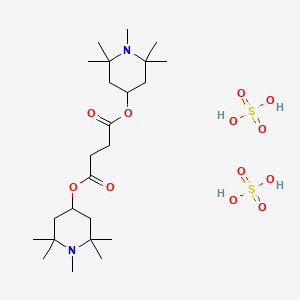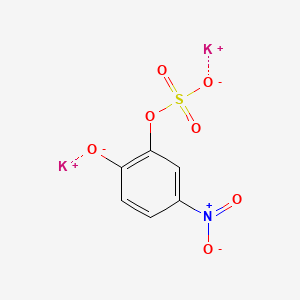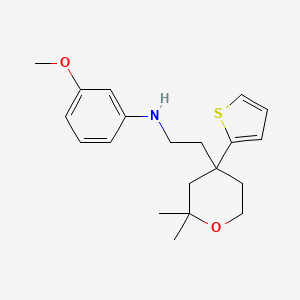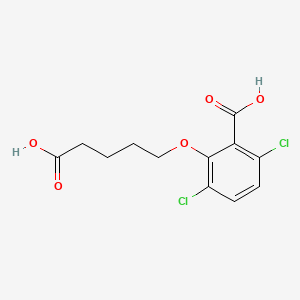![molecular formula C37H34ClN2Na2O6S2+ B12374804 disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)
disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate is a synthetic organic compound primarily used as a colorant in various industries. It is known for its vibrant green hue and is commonly found in cosmetics, personal care products, and processed foods .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate involves several key steps:
Diazotization: The precursor compounds, typically derived from coal tar or petroleum, undergo diazotization reactions.
Coupling Reactions: The diazonium salts formed are then coupled with other aromatic compounds to form the desired dye molecule.
Purification: The resulting product is purified to remove impurities, ensuring high-quality dye.
Industrial Production Methods
Industrial production follows similar synthetic routes but on a larger scale. The process involves:
Bulk Diazotization and Coupling: Large quantities of precursor compounds are diazotized and coupled in industrial reactors.
Continuous Purification: Advanced purification techniques, such as crystallization and filtration, are employed to achieve consistent product quality.
化学反応の分析
Types of Reactions
Disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s structure, affecting its color properties.
Substitution: The aromatic rings in the compound can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products Formed
Oxidation: Various oxidized derivatives of the original dye.
Reduction: Reduced forms with altered chromophoric properties.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Widely used as a colorant in cosmetics, personal care products, and processed foods
作用機序
The compound exerts its effects through interactions with molecular targets, primarily involving:
Chromophoric Interactions: The dye’s chromophore absorbs specific wavelengths of light, imparting color to the products.
Binding to Biological Molecules: In biological applications, the dye binds to proteins and nucleic acids, enhancing visualization under a microscope.
類似化合物との比較
Disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate is unique compared to other similar compounds due to its specific structure and properties:
Brilliant Blue FCF: Another synthetic dye with a blue hue, used in similar applications.
Acid Green 3: A related dye with a green color, used in textiles and cosmetics.
Acid Green 9: Similar in structure but with different chromophoric properties.
These comparisons highlight the compound’s distinct characteristics, making it suitable for specific applications where other dyes may not be as effective.
特性
分子式 |
C37H34ClN2Na2O6S2+ |
|---|---|
分子量 |
748.2 g/mol |
IUPAC名 |
disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H35ClN2O6S2.2Na/c1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46;;/h5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46);;/q;2*+1/p-1 |
InChIキー |
LOTYKOAQOVMNQC-UHFFFAOYSA-M |
正規SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5Cl.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


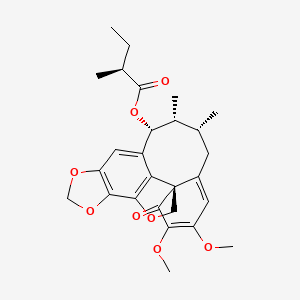
![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)
![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)
